

A Comparative Analysis of Ethyl 3-butenoate Spectroscopic Data Against Literature Values

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Compound of Interest		
Compound Name:	Ethyl 3-butenoate	
Cat. No.:	B156250	Get Quote

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a detailed comparison of experimentally obtained spectroscopic data for **Ethyl 3-butenoate** with established literature values, ensuring confidence in compound identity and purity.

This guide presents a summary of proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy data for **Ethyl 3-butenoate**. The data is presented in clear, tabular format to facilitate easy comparison with literature benchmarks. Detailed experimental protocols for acquiring such spectra are also provided, alongside a graphical representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Ethyl 3-butenoate**.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl3) Frequency: 90 MHz



Protons	Literature Chemical Shift (δ) (ppm)	Multiplicity	Literature Coupling Constant (J) (Hz)
-CH₃ (ethyl)	1.25	Triplet (t)	7.1
-CH ₂ - (ester)	4.14	Quartet (q)	7.1
-CH ₂ - (allyl)	3.12	Doublet of triplets (dt)	7.0, 1.4
=CH ₂ (vinyl)	5.15 - 5.30	Multiplet (m)	-
=CH- (vinyl)	5.80 - 6.00	Multiplet (m)	-

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 22.5 MHz

Carbon	Literature Chemical Shift (δ) (ppm)
-CH₃ (ethyl)	14.2
-CH ₂ - (allyl)	38.6
-O-CH ₂ - (ester)	60.4
=CH ₂ (vinyl)	118.2
=CH- (vinyl)	131.2
C=O (ester)	171.0

Infrared (IR) Spectroscopy Data

Functional Group	Literature Wavenumber (cm⁻¹)
C=O Stretch (Ester)	1740
C=C Stretch (Alkene)	1645
C-O Stretch (Ester)	1178

Experimental Protocols



The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy

A sample of **Ethyl 3-butenoate** is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. The 1 H and 13 C NMR spectra are recorded on a 90 MHz spectrometer. For 1 H NMR, the spectral width is typically set from 0 to 10 ppm. For 13 C NMR, the spectral width is typically set from 0 to 200 ppm. Data is processed by applying a Fourier transform to the free induction decay (FID) signal. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

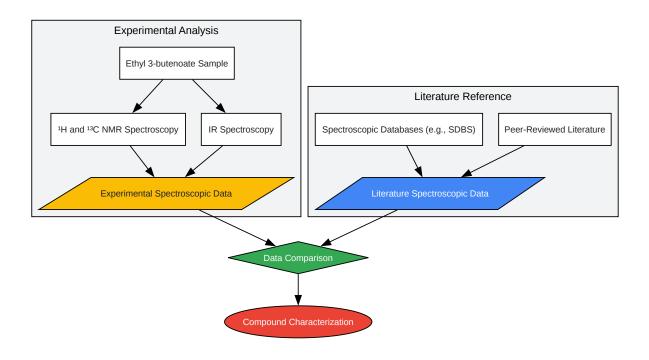
Infrared (IR) Spectroscopy

A thin film of neat **Ethyl 3-butenoate** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Analytical Workflow

The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with literature values for compound characterization.





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Caption: Workflow for Spectroscopic Data Comparison.

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